molecular formula C5H5ClN2O2S B1295704 4-Chloro-6-(methylsulfonyl)pyrimidine CAS No. 89283-46-5

4-Chloro-6-(methylsulfonyl)pyrimidine

Cat. No.: B1295704
CAS No.: 89283-46-5
M. Wt: 192.62 g/mol
InChI Key: LNJVTFNEAPYZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 6-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine typically involves the chlorination of 6-methylsulfonylpyrimidine. One common method includes the reaction of 6-methylsulfonylpyrimidine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 4-position with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, and thiourea are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products:

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Dihydropyrimidine derivatives are formed.

Scientific Research Applications

4-Chloro-6-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

    Medicine: The compound is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine involves its interaction with various molecular targets. The chlorine atom and the methylsulfonyl group enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development.

Molecular Targets and Pathways:

    Protein Kinases: The compound can inhibit protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as growth, differentiation, and apoptosis.

    DNA Interactions: It can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

4-Chloro-6-(methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives:

    4-Chloro-2-(methylsulfonyl)pyrimidine: Similar in structure but with the methylsulfonyl group at the 2-position, leading to different reactivity and applications.

    6-Chloro-4-(methylsulfonyl)pyrimidine: The positions of the chlorine and methylsulfonyl groups are reversed, affecting the compound’s chemical behavior.

    4-Chloro-6-(methylthio)pyrimidine: The methylsulfonyl group is replaced with a methylthio group, altering its oxidation and reduction properties.

Uniqueness: The unique positioning of the chlorine and methylsulfonyl groups in this compound provides distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-6-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVTFNEAPYZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291958
Record name 4-chloro-6-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-46-5
Record name 89283-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(methylsulfonyl)pyrimidine
Reactant of Route 2
4-Chloro-6-(methylsulfonyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(methylsulfonyl)pyrimidine
Reactant of Route 4
4-Chloro-6-(methylsulfonyl)pyrimidine
Reactant of Route 5
4-Chloro-6-(methylsulfonyl)pyrimidine
Reactant of Route 6
4-Chloro-6-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.